

# Synthetic Human Cholecystokinin-33 for Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: Cck-33

Cat. No.: B1591339

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## Introduction

Synthetic human cholecystokinin-33 (**CCK-33**) is a full-length, biologically active peptide hormone crucial for various physiological processes, making it a valuable tool in biomedical research. As a key regulator of satiety, pancreatic secretion, and gallbladder contraction, **CCK-33** is instrumental in studies related to obesity, diabetes, digestive disorders, and neuroscience. These application notes provide comprehensive protocols and data for the effective use of synthetic human **CCK-33** in a research setting.

## Physicochemical Properties and Storage

Synthetic human **CCK-33** is a 33-amino acid peptide. For optimal stability, it is supplied as a lyophilized powder.

Parameter	Specification
Molecular Weight	3945.5 Da
Appearance	White lyophilized powder
Solubility	Soluble in sterile water. For hydrophobic peptides, a small amount of DMSO may be used for initial solubilization, followed by dilution with aqueous buffer.
Storage	Store lyophilized peptide at -20°C. Upon reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Reconstituted solutions are stable for a limited time at 4°C.[1]

## Biological Activity and Quantitative Data

**CCK-33** exerts its effects through two G-protein coupled receptors: the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R). The CCK1R has a high affinity for the sulfated form of CCK, while the CCK2R binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with high affinity.[2][3]

### Receptor Binding Affinity

Ligand	Receptor	Assay Type	Ki (nM)	Cell Line/Tissue
CCK-8	Human CCK1R	Competition Binding	0.6 - 1	Various
CCK-8	Human CCK2R	Competition Binding	0.3 - 1	Various
Gastrin	Human CCK1R	Competition Binding	>1000	Various
Gastrin	Human CCK2R	Competition Binding	0.3 - 1	Various

Note: Specific  $K_i$  values for **CCK-33** are less commonly reported than for its shorter analog, CCK-8. However, **CCK-33** is the endogenous ligand and is expected to have high affinity for both receptors, with a preference for CCK1R in its sulfated form.

## In Vitro Functional Potency

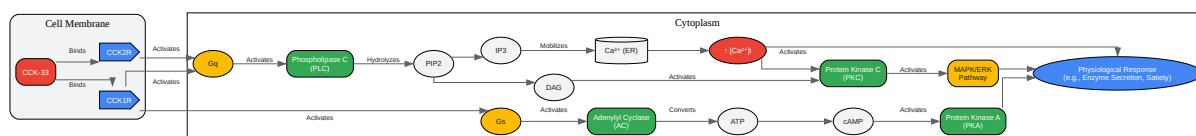
Ligand	Assay	EC50	Cell Line/Tissue
CCK-8	Calcium Mobilization (CCK1R)	~12 nM	GLC19 SCLC cells[4]
CCK-8	Pancreatic Amylase Secretion	~15 pM	Rabbit pancreatic acinar cells[5]
CCK-33	Pancreatic Protein Secretion	Potency similar to CCK-8	Isolated rat pancreatic acini[6]

## In Vivo Dose-Response Data

Species	Application	Dose of CCK-33	Effect
Human	Satiety Study	Intravenous infusion	Significantly decreased food intake[7][8]
Pig	Pancreatic Secretion	13 pmol/kg (local intra-arterial)	Significant increase in pancreatic juice volume and protein output[3]
Pig	Pancreatic Secretion	130 pmol/kg (intravenous)	Stimulation of pancreatic secretion[3]
Rat	Satiety Study	0.05 - 0.25 nmol/kg (intra-arterial)	Site-specific reduction in meal size and increase in satiety ratio
Dog	Pancreatic Secretion	Dose-dependent	Increased pancreatic protein secretion, relative molar potency of 0.92 compared to CCK-8[9]

## Signaling Pathways

**CCK-33** binding to its receptors initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gq and Gs proteins.



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### CCK-33 Receptor Signaling Pathways

## Experimental Protocols

### Protocol 1: Radioligand Receptor Binding Assay

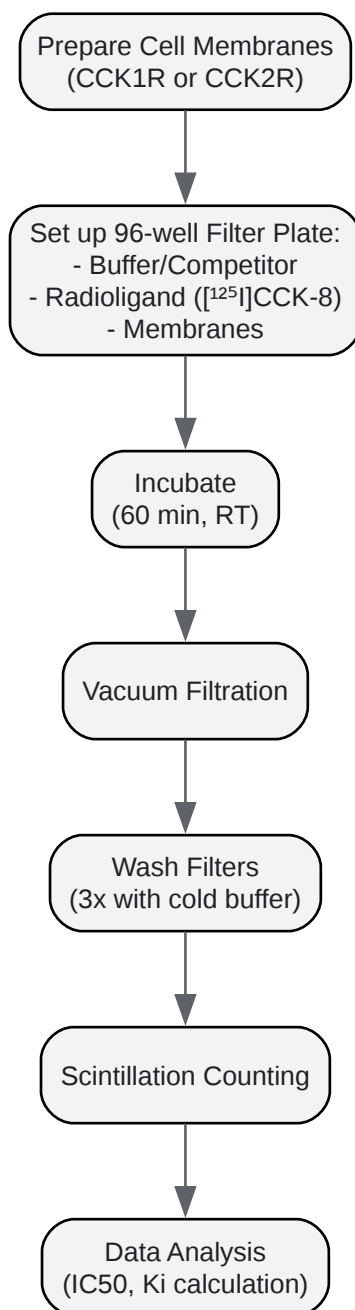
This protocol provides a general framework for a competitive binding assay to determine the affinity of test compounds for CCK receptors using radiolabeled CCK.

#### Materials:

- Cell Membranes: Membranes prepared from cells stably expressing human CCK1R or CCK2R (e.g., A431-CCKBR cells).[\[10\]](#)
- Radioligand: [ $^{125}$ I]CCK-8 or a suitable [ $^{125}$ I]-labeled gastrin analog.[\[11\]](#)
- Non-labeled Ligand: Synthetic human **CCK-33** (for standard curve and competition).
- Assay Buffer: 20 mM HEPES, 10 mM MgCl<sub>2</sub>, 14  $\mu$ M bacitracin, 0.5% BSA, pH 7.4.[\[11\]](#)
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well Filter Plates: Pre-treated with a blocking agent (e.g., 0.3% polyethyleneimine).
- Scintillation Counter.

#### Procedure:

- **Membrane Preparation:** Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
- **Assay Setup:** In a 96-well filter plate, add the following in order:
  - 50 µL of assay buffer (for total binding) or 1 µM unlabeled CCK-8 (for non-specific binding) or various concentrations of test compound.
  - 50 µL of radioligand (e.g., 50,000 cpm of [<sup>125</sup>I][3-iodo-Tyr<sup>12</sup>,Leu<sup>15</sup>]gastrin-I).[\[11\]](#)
  - 150 µL of cell membrane suspension (typically 200,000–400,000 cells per well equivalent).  
[\[11\]](#)
- **Incubation:** Incubate the plate for 60 minutes at room temperature with gentle agitation.
- **Filtration:** Terminate the binding by rapid vacuum filtration through the filter plate.
- **Washing:** Wash the filters three times with ice-cold wash buffer.
- **Counting:** Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC<sub>50</sub> value and calculate the K<sub>i</sub> using the Cheng-Prusoff equation.



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#### Radioligand Receptor Binding Assay Workflow

## Protocol 2: In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCK receptor activation.

Materials:

- Cells: HEK293 or CHO cells stably expressing human CCK1R or CCK2R.
- Culture Medium: DMEM with 10% FBS.
- Calcium Indicator Dye: Fluo-4 AM or similar.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- **CCK-33** Stock Solution: Dissolve in sterile water.
- Fluorescence Plate Reader with automated injection capabilities.

Procedure:

- Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer overnight.
- Dye Loading:
  - Remove the culture medium.
  - Add 100  $\mu$ L of assay buffer containing the calcium indicator dye (e.g., 4  $\mu$ M Fluo-4 AM) to each well.
  - Incubate for 60 minutes at 37°C in the dark.
- Washing: Wash the cells twice with assay buffer to remove excess dye.
- Assay:
  - Place the plate in the fluorescence reader.
  - Record baseline fluorescence for 10-20 seconds.
  - Inject a serial dilution of **CCK-33** into the wells.
  - Continue to record fluorescence for at least 2 minutes.



- **Data Analysis:** The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the **CCK-33** concentration to determine the EC50.

## Protocol 3: In Vitro Pancreatic Amylase Secretion Assay

This protocol measures the ability of **CCK-33** to stimulate amylase release from isolated pancreatic acini.

### Materials:

- **Pancreatic Tissue:** From a rodent model (e.g., rat or mouse).
- **Digestion Medium:** KRBH buffer containing collagenase.
- **Resuspension Medium:** KRBH buffer with 0.1% soybean trypsin inhibitor and 1% BSA.
- **CCK-33 Stock Solution.**
- **Amylase Assay Kit.**

### Procedure:

- **Isolation of Pancreatic Acini:**
  - Euthanize the animal and excise the pancreas.
  - Mince the tissue and digest with collagenase in a shaking water bath at 37°C.[\[12\]](#)
  - Terminate digestion by adding cold resuspension medium.
  - Filter the suspension and gently centrifuge to pellet the acini.[\[12\]](#)
  - Wash the acini by repeated gentle resuspension and gravity sedimentation.[\[12\]](#)
- **Amylase Release Assay:**
  - Aliquot the acini suspension into microcentrifuge tubes.

- Add various concentrations of **CCK-33** or buffer (for basal release).
- Incubate for 30 minutes at 37°C with gentle shaking.[12]
- Centrifuge the tubes to pellet the acini.
- Collect the supernatant, which contains the released amylase.
- Amylase Quantification:
  - Measure the amylase activity in the supernatant using a commercial amylase assay kit.
  - Express amylase release as a percentage of the total amylase content in the acini.
- Data Analysis: Plot the percentage of amylase release against the logarithm of the **CCK-33** concentration to generate a dose-response curve and determine the EC50.

## Protocol 4: In Vivo Satiety Study in Rodents

This protocol is designed to assess the effect of peripherally administered **CCK-33** on food intake.

### Materials:

- Animals: Male mice or rats, individually housed.
- **CCK-33** Solution: Dissolved in sterile saline.
- Vehicle Control: Sterile saline.
- Food: Standard chow or a palatable liquid diet.
- Metabolic Cages or Food Intake Monitoring System.

### Procedure:

- Acclimation: Acclimate the animals to individual housing and the specific diet for several days. Handle the animals daily to minimize stress.

- Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.
- Administration: Administer **CCK-33** or vehicle via intraperitoneal (IP) injection. Doses for mice can range from 1 to 30 µg/kg.
- Food Presentation: Immediately after injection, provide the animals with pre-weighed food.
- Data Collection: Measure cumulative food intake at regular intervals (e.g., 15, 30, 60, 120 minutes).
- Data Analysis: Compare the food intake between the **CCK-33** treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

## Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Signal in Calcium Assay	- Low receptor expression- Inactive peptide- Inefficient dye loading	- Confirm receptor expression in the cell line- Use a fresh batch of CCK-33- Optimize dye concentration and incubation time
High Variability in Amylase Assay	- Inconsistent acini preparation- Acini damage	- Ensure consistent digestion time and mechanical dissociation- Handle acini gently during washing steps
No Effect in Satiety Study	- Inappropriate dose- Animal stress	- Perform a dose-response study- Ensure proper acclimation and handling of animals
Peptide Insolubility	- Hydrophobic nature of the peptide	- Dissolve in a small amount of DMSO before diluting with aqueous buffer. Sonicate briefly if necessary.

## Conclusion

Synthetic human cholecystokinin-33 is a versatile and potent tool for investigating a wide range of physiological systems. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the roles of **CCK-33** in health and disease. Careful attention to experimental detail and appropriate controls will ensure the generation of reliable and reproducible data.

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